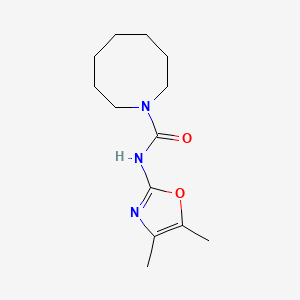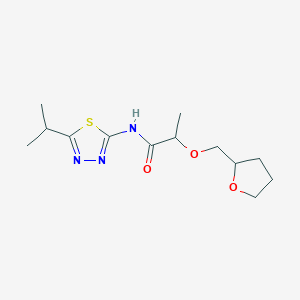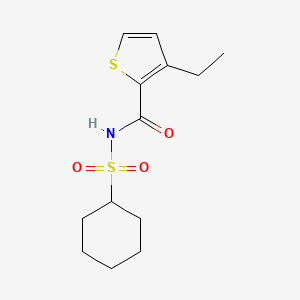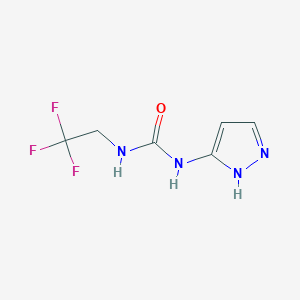
N-(5-butyl-1H-pyrazol-3-yl)-6-oxo-1H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-butyl-1H-pyrazol-3-yl)-6-oxo-1H-pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPC-157 and is known for its ability to promote healing and regeneration of tissues.
Mecanismo De Acción
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed to work by promoting angiogenesis, which is the formation of new blood vessels. This process is essential for tissue healing and regeneration. BPC-157 also promotes the migration of cells to the site of injury, which helps to accelerate the healing process. Additionally, BPC-157 has been shown to have anti-inflammatory and antioxidant properties, which further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a wide range of biochemical and physiological effects. It promotes the proliferation of cells, which helps to accelerate tissue healing and regeneration. BPC-157 also increases the production of growth factors, which are essential for tissue repair. Additionally, BPC-157 has been shown to reduce inflammation and protect against oxidative stress, which can help to prevent further tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPC-157 in lab experiments is its ability to promote tissue healing and regeneration. This makes it an ideal compound for studying the mechanisms of tissue repair and regeneration. Additionally, BPC-157 has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using BPC-157 in lab experiments is its high cost, which can limit its use in certain studies.
Direcciones Futuras
There are several future directions for the study of BPC-157. One area of research is the development of new formulations of BPC-157 that can improve its stability and bioavailability. Another area of research is the exploration of its potential therapeutic applications in humans. BPC-157 has shown promising results in animal models, and further studies are needed to determine its safety and efficacy in humans. Additionally, the mechanisms of action of BPC-157 are not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Métodos De Síntesis
BPC-157 is a synthetic peptide that can be synthesized using solid-phase peptide synthesis. The synthesis involves the coupling of protected amino acids to a resin support, which is then cleaved to release the peptide. The synthesis of BPC-157 involves the coupling of 15 amino acids, including proline, glycine, and leucine, to a resin support. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and stable compound.
Aplicaciones Científicas De Investigación
BPC-157 has been extensively studied for its potential therapeutic applications. It has been shown to promote tissue healing and regeneration, reduce inflammation, and protect against oxidative stress. BPC-157 has been studied in various animal models, including rats, rabbits, and pigs, and has shown promising results in promoting healing of various tissues, including bone, muscle, and skin.
Propiedades
IUPAC Name |
N-(5-butyl-1H-pyrazol-3-yl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-3-4-10-7-11(17-16-10)15-13(19)9-5-6-12(18)14-8-9/h5-8H,2-4H2,1H3,(H,14,18)(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAWVYXONQZCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)NC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B7531289.png)
![3-[(1-Hydroxycyclohexyl)methyl]-6-methylquinazolin-4-one](/img/structure/B7531310.png)
![N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7531324.png)
![N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B7531325.png)
![3-[(1-Hydroxycyclohexyl)methyl]-5-pyrrolidin-1-yl-1,3,4-thiadiazole-2-thione](/img/structure/B7531330.png)
![N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]acetamide](/img/structure/B7531331.png)

![N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiadiazole-5-carboxamide](/img/structure/B7531368.png)



![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7531388.png)